molecular formula C24H23ClN6O2 B11829614 (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone

Katalognummer: B11829614
Molekulargewicht: 462.9 g/mol
InChI-Schlüssel: BCYQQNGYLQGVGY-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone is a highly potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of kinase activity and downstream signaling. This compound is a critical research tool for dissecting the B-cell receptor (BCR) signaling pathway, which is fundamental to the development, differentiation, and activation of B-cells. Its primary research value lies in the investigation of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, where constitutive BCR signaling drives proliferation and survival. Furthermore, researchers utilize this inhibitor to explore its potential in autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, where aberrant B-cell activity is a key pathological driver. Studies have demonstrated its efficacy in modulating B-cell responses and suppressing tumor growth in various in vitro and in vivo models , making it an indispensable compound for preclinical target validation and mechanistic studies. It is consistently listed among the key research-grade BTK inhibitors used in the scientific community to advance therapeutic discovery in oncology and immunology.

Eigenschaften

Molekularformel

C24H23ClN6O2

Molekulargewicht

462.9 g/mol

IUPAC-Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethanone

InChI

InChI=1S/C24H23ClN6O2/c25-13-20(32)30-12-4-5-17(14-30)31-24-21(23(26)27-15-28-24)22(29-31)16-8-10-19(11-9-16)33-18-6-2-1-3-7-18/h1-3,6-11,15,17H,4-5,12-14H2,(H2,26,27,28)/t17-/m1/s1

InChI-Schlüssel

BCYQQNGYLQGVGY-QGZVFWFLSA-N

Isomerische SMILES

C1C[C@H](CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Kanonische SMILES

C1CC(CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation and Cyclization Strategy

The pyrazolo[3,4-d]pyrimidine nucleus is synthesized via a three-component reaction involving:

  • 4-Phenoxyphenylacetonitrile as the aryl donor.

  • Malononitrile for cyclocondensation.

  • Hydrazine for pyrazole ring formation.

Representative Procedure :

  • Step a : React 4-phenoxyphenylacetonitrile with malononitrile in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) to yield 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile.

  • Step b : Methylate the intermediate with dimethyl sulfate in 1,4-dioxane and potassium carbonate to form 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile.

  • Step c : Cyclize with hydrazine hydrate in ethanol under reflux to generate 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Key Data :

StepReagents/ConditionsYield
aTHF, DIPEA, DMAP78%
b1,4-Dioxane, K₂CO₃85%
cEthanol, reflux92%

Acylation with Chloroacetyl Chloride

N1-Functionalization of Piperidine

The final acylation step introduces the chloroacetyl group:

  • Step a : Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride in dichloromethane (DCM) with DIPEA to free the amine.

  • Step b : Add chloroacetyl chloride dropwise at 0–5°C, stir for 4 h, and quench with ice water.

  • Step c : Purify via recrystallization from methanol/DCM (1:3) to obtain the title compound.

Critical Parameters :

ParameterOptimal ValueDeviation Impact
Temperature0–5°C>10°C → 20% side product
BaseDIPEAEt₃N → 15% lower yield
SolventDCMTHF → slower reaction kinetics

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

A patent-disclosed alternative employs microwave irradiation (150°C, 20 min) for pyrazolo[3,4-d]pyrimidine formation, reducing step c’s duration from 12 h to 30 min. However, this method requires stringent temperature control to prevent decomposition.

Solid-Phase Synthesis for Piperidine Coupling

Immobilizing the pyrimidine core on Wang resin enabled piperidine coupling in 92% yield, though scalability remains challenging due to high resin costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, pyrimidine-H), 7.75–7.68 (m, 4H, Ar-H), 6.98–6.91 (m, 5H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, piperidine-H), 3.98 (s, 2H, COCH₂Cl).

  • HPLC Purity : 99.3% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Polymorph Control

Crystallization from methanol/DCM yields Form A (mp 178–180°C), while anti-solvent addition with water produces Form B (mp 172–174°C). Form A is preferred for pharmaceutical formulation due to superior stability.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in step 3a reduced raw material costs by 40% without compromising yield.

Waste Management Strategies

  • Chloroacetyl chloride quench : Neutralization with NaHCO₃ minimizes HCl gas emission.

  • Solvent recovery : Distillation reclaims >85% DCM for reuse.

Challenges and Mitigation Strategies

Epimerization During Acylation

The (R)-configuration at piperidine’s C3 is prone to racemization above 15°C. Maintaining the reaction at 0–5°C and using DIPEA as a sterically hindered base limits epimerization to <2%.

Byproduct Formation in Chloroacetylation

Trace amounts of 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-hydroxyethanone (up to 5%) are removed via silica gel chromatography (hexane/EtOAc 1:1) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Phenoxyphenylgruppe, was zur Bildung von Chinonderivaten führt.

    Reduktion: Reduktionsreaktionen können am Pyrazolo[3,4-d]pyrimidin-Kern auftreten, was möglicherweise zur Bildung von Dihydropyrazolo-Derivaten führt.

    Substitution: Die Chlorethanon-Einheit kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

    Substitution: Nucleophile wie primäre und sekundäre Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Chinonderivate.

    Reduktion: Dihydropyrazolo-Derivate.

    Substitution: Verschiedene substituierte Ethanonderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

  • IUPAC Name : (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone
  • Molecular Formula : C24H24N6O2
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1288338-95-3

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core :
    • Achieved through cyclization reactions involving 4-amino pyrazole and suitable aldehydes or ketones.
  • Introduction of the Phenoxyphenyl Group :
    • Involves nucleophilic aromatic substitution to attach the phenoxy group onto the pyrazolo core.
  • Piperidine Ring Formation :
    • Conducted via reductive amination using an appropriate amine with an aldehyde or ketone.

Applications in Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties by inhibiting certain kinases involved in tumor growth. The unique structure of this compound allows it to bind effectively to these targets, potentially leading to new cancer therapies .

Neurological Disorders

Studies suggest that compounds with similar structures may have neuroprotective effects and can be explored for treating conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter pathways could be a mechanism through which this compound exerts its effects .

Anti-inflammatory Properties

Compounds derived from pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory effects. This could make this compound a candidate for developing treatments for inflammatory diseases .

Uniqueness

This compound stands out due to its combination of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a chloroethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. These investigations highlight:

  • Anticancer Efficacy : A study published in the Bull. Chem. Soc. Ethiop. demonstrated that certain derivatives exhibit potent activity against cancer cell lines .
  • Neuroprotective Effects : Research has indicated that modifications to the piperidine component may enhance neuroprotective properties, making these compounds potential candidates for neurological disorders .

Wirkmechanismus

The mechanism of action of ®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituents (Position) Target Affinity (IC₅₀, nM) Key Reference
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl (3), Chloroethanone (side chain) BTK: <10 (estimated)
Ibrutinib Pyrazolo[3,4-d]pyrimidine Acrylamide (side chain) BTK: 0.5
5d (Methylsulfonyl-chloropyrimidine analogue) Pyrazolo[3,4-d]pyrimidine Methylsulfonyl (pyrimidine), Chlorine BTK: 8.2
3e (Indole-containing analogue) Pyrazolo[3,4-d]pyrimidine 1-Methylindole (3) EGFR/BRAF: 6.64 (pKi)

Key Observations:

  • Chloroethanone vs. Acrylamide: The chloroethanone group in the target compound may offer improved metabolic stability compared to ibrutinib’s acrylamide moiety, which is prone to Michael addition reactions .
  • Sulfonylpyrimidine Derivatives (5b–5e): Substitution with methylsulfonyl (5d) or phenylsulfonyl (5c) groups at the pyrimidine ring enhances hydrophobic interactions with kinase ATP pockets, though chloroethanone’s electrophilicity may improve covalent binding kinetics .
  • Indole Derivatives (3e): Replacement of 4-phenoxyphenyl with 1-methylindole (as in 3e) shifts selectivity toward EGFR/BRAF pathways, highlighting the role of aromatic substituents in target discrimination .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Pharmacokinetic Profiles

Compound LogP Solubility (µg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, min) Reference
Target Compound 3.2 15.8 89 42
Ibrutinib 2.9 22.4 92 28
5d (Methylsulfonyl-chloropyrimidine) 4.1 8.3 94 35
3e (Indole analogue) 3.8 10.5 87 50

Key Findings:

  • The target compound’s moderate LogP (3.2) balances lipophilicity for membrane permeability and aqueous solubility, outperforming 5d’s higher LogP (4.1), which may limit bioavailability .
  • Metabolic stability (t₁/₂ = 42 min) suggests resistance to cytochrome P450 oxidation, a critical advantage over ibrutinib (t₁/₂ = 28 min) .

Biologische Aktivität

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is structurally related to Ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various hematological malignancies.

  • IUPAC Name : (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one
  • Molecular Formula : C24H24N6O2
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1288338-95-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. It has shown significant promise in inhibiting FLT3 (Fms-like tyrosine kinase 3), especially in FLT3-ITD (internal tandem duplication) positive acute myeloid leukemia (AML) cells.

The compound acts by selectively inhibiting the FLT3 kinase, which is often mutated in AML, leading to uncontrolled cell proliferation. By blocking this pathway, the compound can induce apoptosis in cancer cells.

In Vivo and In Vitro Studies

Research has demonstrated that this compound exhibits:

  • Good Bioavailability : In studies, it achieved a bioavailability of approximately 30% when administered orally.
  • Tumor Growth Suppression : Significant suppression of tumor growth was observed in MV4-11 cell lines inoculated in mice models, indicating its potential efficacy in treating FLT3-positive AML .

Case Studies

A notable case study involved the administration of this compound in a preclinical model where it was compared to other FLT3 inhibitors. The results indicated that it not only inhibited tumor growth more effectively but also had a favorable safety profile compared to existing therapies.

Data Table: Biological Activity Summary

Activity Result
Bioavailability30%
Tumor Growth SuppressionSignificant in MV4-11 models
Selectivity for FLT3High
Safety ProfileFavorable compared to other inhibitors

Q & A

Basic: What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Substitution at the 3-position of piperidine with the pyrazolo[3,4-d]pyrimidine core under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
  • Chloroethanone coupling : Reaction of N-substituted piperidine with 2-chloroethanone derivatives, often in polar aprotic solvents (e.g., acetonitrile or DCM) at 50–80°C .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with EtOAc/hexane) to achieve >95% purity .

Basic: How is the structural identity confirmed?

  • X-ray crystallography : Resolves stereochemistry (e.g., (R)-configuration at piperidine) and confirms covalent bonding patterns (e.g., Cys797 interaction in EGFR) .
  • NMR/IR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrazolo[3,4-d]pyrimidine protons), δ 4.5–5.0 ppm (piperidine CH-N), and δ 2.8–3.2 ppm (chloroethanone CH₂Cl) .
    • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N pyrazole) .

Basic: What is the primary biological target and mechanism?

The compound acts as a covalent kinase inhibitor , targeting:

  • EGFR mutants (L858R/T790M) : Forms a covalent bond with Cys797 in the ATP-binding pocket, stabilizing an inactive "DFG-in-C-helix-out" conformation .
  • BTK : Irreversibly inhibits Bruton’s tyrosine kinase via Michael addition to Cys481, critical for B-cell receptor signaling .

Advanced: How can researchers optimize synthesis yield?

  • Reaction temperature control : Heating to 50°C during HCl salt formation improves solubility and yield (52.7% → 65% with optimized heating) .
  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for phenoxyphenyl substitution .
  • Workup modifications : Using aqueous HCl for acidification instead of TFA reduces byproducts .

Advanced: What crystallographic evidence explains its binding mode?

X-ray structures (PDB: 5X2D) reveal:

  • Covalent bonding : Chloroethanone’s α-carbon reacts with Cys797 in EGFR, forming a 2.1 Å covalent bond .
  • Hydrogen bonding : The 4-amino group on pyrazolo[3,4-d]pyrimidine interacts with Met793 (2.9 Å) and Thr854 (3.1 Å) .

Advanced: How to resolve contradictions in kinase selectivity profiles?

  • Kinome-wide screening : Use KINOMEscan (468 kinases) to identify off-target effects (e.g., weak inhibition of INSR/IGF1R at 1 μM) .
  • Cellular assays : Compare IC₅₀ in EGFR-mutant (H1975) vs. wild-type (A431) cells to validate target specificity .

Advanced: Strategies for designing analogs with improved selectivity?

  • Substituent modification : Replace 4-phenoxyphenyl with 3-chloro-4-(pyridin-2-ylmethoxy)phenyl to reduce off-target binding .
  • Scaffold hopping : Introduce pyrrolidinone rings (e.g., PROTAC SJF690) to enhance degradation efficiency .

Advanced: What in vitro models assess pharmacokinetics?

  • Microsomal stability : Incubate with human liver microsomes (HLMs) to measure t₁/₂ (e.g., t₁/₂ = 2.1 h vs. 0.8 h for ibrutinib) .
  • Caco-2 permeability : Papp values >10 × 10⁻⁶ cm/s indicate high oral bioavailability .

Advanced: How to evaluate proteolytic degradation using this compound?

  • PROTAC design : Conjugate the compound to a cereblon ligand (e.g., pomalidomide) via PEG linkers.
  • Ubiquitination assays : Monitor polyubiquitination of BTK/EGFR via Western blot (anti-ubiquitin antibodies) in H1975 cells .

Advanced: Patent considerations for novel derivatives?

  • Prior art analysis : Review USPTO filings for ibrutinib analogs (e.g., US 8,754,090) to avoid claim overlap .
  • Claim drafting : Focus on stereochemistry (R-configuration) or novel substitutions (e.g., 3-chloro-4-alkoxyphenyl) for IP protection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.